5-(Furan-2-YL)-3-(thiophen-2-YL)-4,5-dihydro-1H-pyrazole-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Furan-2-YL)-3-(thiophen-2-YL)-4,5-dihydro-1H-pyrazole-1-carboxamide is a heterocyclic compound that contains both furan and thiophene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Furan-2-YL)-3-(thiophen-2-YL)-4,5-dihydro-1H-pyrazole-1-carboxamide typically involves the reaction of furan-2-carbaldehyde and thiophene-2-carbaldehyde with hydrazine hydrate in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The resulting intermediate is then reacted with an isocyanate to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
5-(Furan-2-YL)-3-(thiophen-2-YL)-4,5-dihydro-1H-pyrazole-1-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one of the functional groups is replaced by another group. Common reagents for substitution reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in dry solvents such as tetrahydrofuran or diethyl ether.
Substitution: Halogens, nucleophiles; reactions are conducted under various conditions depending on the nature of the substituent.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2-carboxylic acid and thiophene-2-carboxylic acid derivatives, while reduction may produce corresponding alcohols.
Scientific Research Applications
5-(Furan-2-YL)-3-(thiophen-2-YL)-4,5-dihydro-1H-pyrazole-1-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Materials Science: The compound is explored for its potential use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 5-(Furan-2-YL)-3-(thiophen-2-YL)-4,5-dihydro-1H-pyrazole-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its anti-inflammatory activity may be attributed to the inhibition of cyclooxygenase enzymes, while its antimicrobial activity could result from disruption of bacterial cell membranes.
Comparison with Similar Compounds
Similar Compounds
- 5-(Furan-2-YL)-3-(thiophen-2-YL)-4,5-dihydro-1H-pyrazole-1-carboxylate
- 5-(Furan-2-YL)-3-(thiophen-2-YL)-4,5-dihydro-1H-pyrazole-1-thiol
- 5-(Furan-2-YL)-3-(thiophen-2-YL)-4,5-dihydro-1H-pyrazole-1-sulfonamide
Uniqueness
5-(Furan-2-YL)-3-(thiophen-2-YL)-4,5-dihydro-1H-pyrazole-1-carboxamide is unique due to its specific combination of furan and thiophene rings, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science.
Properties
CAS No. |
885269-94-3 |
---|---|
Molecular Formula |
C12H11N3O2S |
Molecular Weight |
261.30 g/mol |
IUPAC Name |
3-(furan-2-yl)-5-thiophen-2-yl-3,4-dihydropyrazole-2-carboxamide |
InChI |
InChI=1S/C12H11N3O2S/c13-12(16)15-9(10-3-1-5-17-10)7-8(14-15)11-4-2-6-18-11/h1-6,9H,7H2,(H2,13,16) |
InChI Key |
JFVBYMYGCLQILP-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N(N=C1C2=CC=CS2)C(=O)N)C3=CC=CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.